PfDHODH-IN-1

Descripción general

Descripción

PfDHODH-IN-1 is a compound that inhibits the enzyme Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial for the pyrimidine biosynthesis pathway in the malaria-causing parasite Plasmodium falciparum. By inhibiting this enzyme, this compound disrupts the parasite’s ability to synthesize pyrimidines, which are essential for DNA and RNA synthesis, thereby exerting antimalarial effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: PfDHODH-IN-1 is synthesized through a series of chemical reactions involving substituted aryl amine-based triazolopyrimidine derivatives. The synthesis typically involves the following steps:

Formation of the triazolopyrimidine core: This is achieved by reacting appropriate starting materials under controlled conditions to form the triazolopyrimidine scaffold.

Substitution reactions: Various substituents are introduced to the triazolopyrimidine core through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for purification and quality control. The process is designed to ensure high yield and consistency in the production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: PfDHODH-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which may have different biological activities and properties .

Aplicaciones Científicas De Investigación

Antimalarial Efficacy

Recent studies have demonstrated that PfDHODH-IN-1 exhibits potent antimalarial activity. For instance:

- High Throughput Screening : A high-throughput screening (HTS) identified numerous inhibitors with low nanomolar potency against PfDHODH. Compounds like Genz-667348 showed significant selectivity for the parasite's DHODH over human DHODH, indicating a favorable safety profile .

- In Vivo Studies : In animal models, this compound analogs have shown promising results in reducing parasitemia levels. For example, triazolopyrimidine-based compounds demonstrated prolonged plasma exposure and good efficacy against malaria in mouse models .

Resistance Mechanisms

Understanding resistance mechanisms is critical for developing effective therapies:

- Mutation Analysis : Resistance selections have revealed several point mutations in PfDHODH that confer varying degrees of resistance to inhibitors. Notably, mutations such as E182D and L531F affect drug binding and catalytic efficiency .

- Combination Therapies : Interestingly, some resistant strains exhibit hypersensitivity to other PfDHODH inhibitors, suggesting that combination therapies could mitigate resistance development .

Structure-Activity Relationship (SAR)

Research into SAR has provided insights into how modifications to this compound can enhance its efficacy:

- Chemical Modifications : Studies have identified various derivatives with improved activity profiles. For instance, DPBI and DBIP derivatives showed IC50 values ranging from 0.65 µM to 3.84 µM against PfDHODH, indicating that structural alterations can significantly impact inhibitor potency .

| Compound Type | IC50 (µM) | Description |

|---|---|---|

| DPBI Derivatives | 0.65 - 1.3 | High inhibition rates against PfDHODH |

| DBIP Derivatives | 0.76 - 9.71 | Varied substitutions affecting activity |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1: Lead Optimization : A series of triazolopyrimidine analogs were optimized based on initial HTS results, leading to compounds with improved metabolic stability and oral bioavailability .

- Case Study 2: Resistance Profiling : Research into resistant P. falciparum strains highlighted the importance of understanding genetic variations in PfDHODH for developing effective treatment regimens that can adapt to emerging resistance patterns .

Mecanismo De Acción

PfDHODH-IN-1 exerts its effects by inhibiting the enzyme Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting this enzyme, this compound disrupts the pyrimidine biosynthesis pathway, leading to a depletion of pyrimidine nucleotides. This results in the arrest of parasite growth and replication, ultimately leading to the death of the parasite .

Comparación Con Compuestos Similares

DSM265: Another inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase with a similar mechanism of action.

Triazolopyrimidine derivatives: A class of compounds that includes PfDHODH-IN-1 and other similar inhibitors targeting the same enzyme.

Uniqueness: this compound is unique due to its high selectivity for Plasmodium falciparum dihydroorotate dehydrogenase over the human enzyme. This selectivity reduces the potential for off-target effects and increases its potential as a safe and effective antimalarial agent .

Actividad Biológica

PfDHODH-IN-1 is a novel inhibitor targeting the dihydroorotate dehydrogenase (DHODH) enzyme in Plasmodium falciparum, the causative agent of malaria. DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, making it an attractive target for antimalarial drug development. This article reviews the biological activity of this compound, including its mechanism of action, efficacy, resistance mechanisms, and potential for clinical application.

PfDHODH catalyzes the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. Inhibition of this enzyme disrupts nucleotide synthesis, leading to impaired DNA and RNA synthesis in the parasite. This compound exhibits selective inhibition against the P. falciparum enzyme compared to its human counterpart, which is critical for minimizing off-target effects.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to bind effectively within the active site of the enzyme. Studies have shown that modifications to its chemical structure can enhance its potency and selectivity. For instance, high-throughput screening (HTS) has identified several analogs with varying degrees of inhibitory activity, with some compounds demonstrating IC50 values as low as 0.02 µM against PfDHODH .

Efficacy in Biological Models

This compound has been evaluated in various biological models, including whole-cell assays using P. falciparum. The compound demonstrated significant antimalarial activity with a strong correlation between enzyme inhibition and parasite growth inhibition.

| Compound | IC50 (µM) | Selectivity Ratio (Pf vs Hs) |

|---|---|---|

| This compound | 0.02 | 12,500 |

| DSM265 | 0.019 | >100 |

| Other Inhibitors | 0.6 - 0.8 | Varied |

Resistance Mechanisms

Resistance to PfDHODH inhibitors has been documented through various studies identifying point mutations in the pfdhodh gene. Key mutations such as C276F and L531F have been linked to reduced sensitivity to this compound and other related inhibitors .

Case Study: Resistance Development

In a study involving P. falciparum, mutants exhibiting resistance to DSM265 were characterized by specific point mutations that altered enzyme kinetics. For example, the E182D mutation resulted in a significant increase in IC50 values for PfDHODH inhibitors while also showing reduced catalytic efficiency .

| Mutation | Effect on IC50 | Catalytic Efficiency |

|---|---|---|

| C276F | 37-fold increase | Decreased |

| E182D | Significant increase | Lower than wild-type |

| L531F | 24-fold increase | Lower than wild-type |

Clinical Implications

The promising results from preclinical studies suggest that this compound could be developed into a viable therapeutic option for malaria treatment. Its high selectivity for the malarial enzyme over human DHODH indicates a lower risk of side effects associated with conventional antimalarials .

Future Directions

Further research is needed to optimize the pharmacokinetic properties of this compound and evaluate its efficacy in clinical trials. The identification of resistance mechanisms will also be critical in developing combination therapies that can mitigate resistance development.

Propiedades

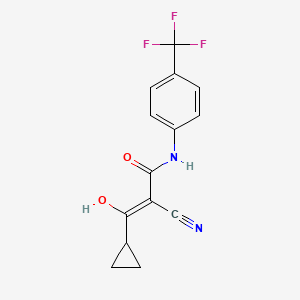

IUPAC Name |

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)11(7-18)12(20)8-1-2-8/h3-6,8,20H,1-2H2,(H,19,21)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNOIAXAHSRIGK-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148125-81-8 | |

| Record name | (2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.